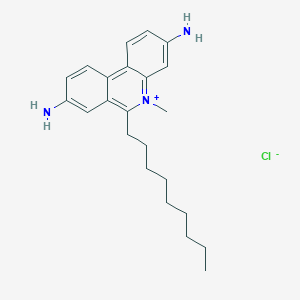
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride is a chemical compound known for its unique structure and properties It is a member of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
Méthodes De Préparation
The synthesis of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine core.
Substitution Reactions: Introduction of amino groups at the 3 and 8 positions through nucleophilic substitution reactions.
Alkylation: Introduction of the nonyl group at the 6 position via alkylation reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom at the 5 position with methyl chloride to form the chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in various applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anti-tumor or anti-viral agent, leveraging its ability to interact with biological molecules.
Industry: It can be used in the synthesis of polymers and other materials, contributing to the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride involves its interaction with molecular targets such as DNA, proteins, or enzymes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. It may also interact with proteins and enzymes, inhibiting their activity and affecting cellular functions. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride can be compared with other phenanthridinium compounds, such as:
3,8-Diamino-6-phenylphenanthridine: Similar in structure but with a phenyl group instead of a nonyl group, affecting its solubility and reactivity.
Dimidium bromide: Another phenanthridinium compound with different substituents, used in different applications.
Ethidium bromide: A well-known DNA intercalating agent, used as a fluorescent tag in molecular biology.
Propriétés
Numéro CAS |
63975-19-9 |
|---|---|
Formule moléculaire |
C23H32ClN3 |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
5-methyl-6-nonylphenanthridin-5-ium-3,8-diamine;chloride |
InChI |
InChI=1S/C23H31N3.ClH/c1-3-4-5-6-7-8-9-10-22-21-15-17(24)11-13-19(21)20-14-12-18(25)16-23(20)26(22)2;/h11-16,25H,3-10,24H2,1-2H3;1H |
Clé InChI |
WLBCNNBRQNBNEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


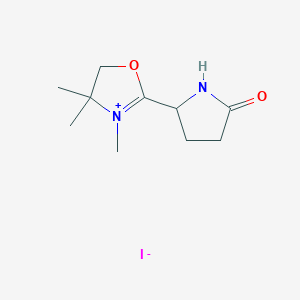
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
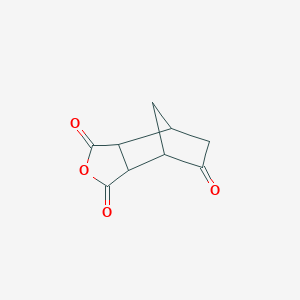

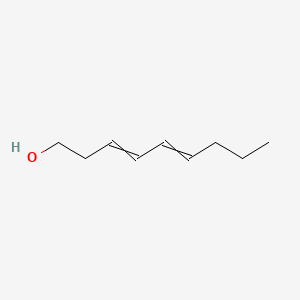
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
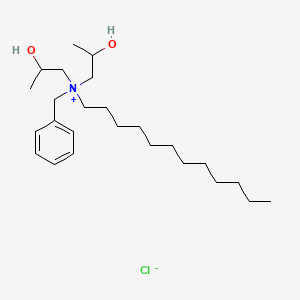
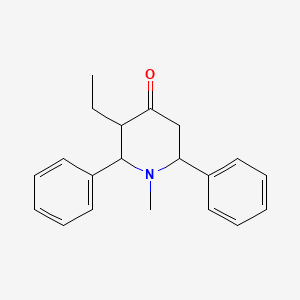
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)


![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
